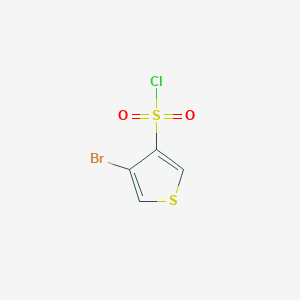

4-溴噻吩-3-磺酰氯

描述

4-Bromothiophene-3-sulfonyl chloride is a compound of interest in the field of organic chemistry, particularly in the synthesis of thiophene derivatives and sulfonamide compounds. The compound serves as a precursor or intermediate in various chemical reactions, contributing to the development of materials with potential biological activities and chemical utilities (Huang & Widlanski, 1992).

Synthesis Analysis

The synthesis of thiophene derivatives often involves palladium-catalyzed coupling reactions, as demonstrated in the preparation of polyhydroxyl oligothiophenes and thiophene sulfonamide derivatives. These methodologies highlight the role of bromothiophene compounds in constructing complex molecular structures through regioselective synthesis and cross-coupling reactions (Barbarella & Zambianchi, 1994); (Noreen et al., 2017).

Molecular Structure Analysis

The molecular structure and behavior of thiophene derivatives can be elucidated through techniques such as X-ray crystallography and density functional theory (DFT) analyses. These studies provide insights into the compound's geometry, electronic structure, and the effects of substitutions on its properties (Sarojini et al., 2012).

Chemical Reactions and Properties

Bromothiophene derivatives participate in various chemical reactions, including Suzuki–Miyaura cross-coupling, and serve as potent inhibitors in biological assays. Their chemical reactivity and the influence of substituents on their activity are of significant interest (Kobayashi et al., 2005).

Physical Properties Analysis

The physical properties of 4-bromothiophene-3-sulfonyl chloride derivatives, such as solubility, melting point, and boiling point, are crucial for their application in chemical synthesis. These properties depend on the molecular structure and substituents present in the compound.

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles, electrophiles, and participation in coupling reactions, are essential for understanding the compound's utility in organic synthesis. Sulfonyl chlorides, for instance, are reactive intermediates in the synthesis of sulfonamide and sulfonyl hydrazide compounds, showcasing their versatility in chemical transformations (Chen et al., 2021).

科学研究应用

3-溴噻吩在 AlCl3 存在下与琥珀酰氯反应,生成三种异构二溴代-取代的 1,4-二(2-噻吩基)丁烷-1,4-二酮的混合物 (Smirnov, Afanas’ev, Prostakishin, & Belen'kii, 2013).

与 4-溴噻吩-3-磺酰氯相关的盐酸介质中的溴化氯快速且精确地测定有机化合物 (Verma, Srivastava, Ahmed, & Bose, 1978).

类似的化合物 5-氯-2-噻吩磺酰氯与各种化合物反应生成磺酰胺、磺酰肼和磺酰叠氮化物,它们可以进一步精制成磺酰胺 (Obafemi, 1982).

一项研究提出了一种合成带有磺酰胺部分的 5-芳基-噻吩的方法,该方法显示出有效的脲酶抑制剂、抗菌剂和溶血活性化合物。这涉及使用 5-溴噻吩-2-乙酰胺 (Noreen 等人,2017).

2-溴噻吩和 3-溴噻吩与烷基和烯基卤化物的镍催化电化学偶联有效地创造出新化合物,这些化合物在电子、制药和生物传感器中具有潜在应用 (Durandetti, Périchon, & Nédélec, 1997).

2-溴噻吩和 3-溴噻吩与烯丙醇的钯催化噻吩化选择性地产生 3-(2'-噻吩基)-醛和酮 (Tamaru, Yamada, & Yoshida, 1979).

安全和危害

作用机制

Target of Action

The primary target of 4-bromothiophene-3-sulfonyl Chloride is the carbon atoms in organic compounds during the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the SM coupling reaction . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction is facilitated by the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagents .

Biochemical Pathways

The affected pathway is the SM coupling reaction, which is a carbon–carbon bond forming reaction . The downstream effects include the formation of new organic compounds through the creation of new carbon–carbon bonds .

Result of Action

The result of the action of 4-bromothiophene-3-sulfonyl Chloride is the formation of new carbon–carbon bonds in organic compounds . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The action of 4-bromothiophene-3-sulfonyl Chloride can be influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, changes in these conditions could potentially affect the efficacy and stability of the compound.

属性

IUPAC Name |

4-bromothiophene-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

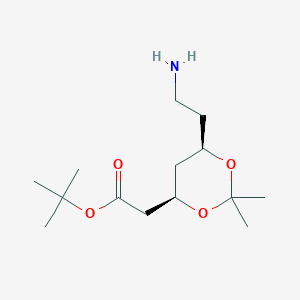

InChI=1S/C4H2BrClO2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOPBRYPDVISQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383283 | |

| Record name | 4-bromothiophene-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromothiophene-3-sulfonyl Chloride | |

CAS RN |

111283-90-0 | |

| Record name | 4-bromothiophene-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

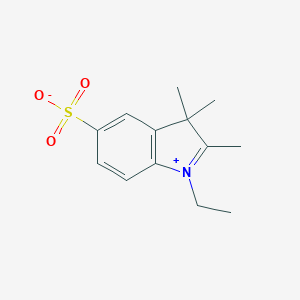

![Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B16630.png)

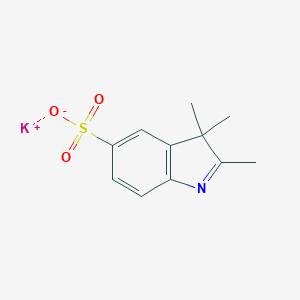

![(R)-9-[2-(diethylphosphonomethoxy)propyl]adenine](/img/structure/B16676.png)